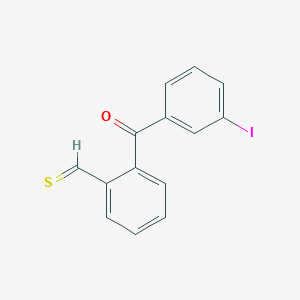

2-(3-Iodobenzoyl)thiobenzaldehyde

Description

2-(3-Iodobenzoyl)thiobenzaldehyde is a halogenated aromatic aldehyde characterized by a thiobenzaldehyde core (where a sulfur atom replaces the oxygen in the aldehyde group) conjugated with a 3-iodobenzoyl substituent. Its molecular formula is C₁₄H₉IO₂S, and it features a unique combination of iodine (a heavy halogen) and a thioaldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to:

- Electron-withdrawing effects from iodine, which may enhance electrophilic reactivity.

- Thioaldehyde functionality, enabling nucleophilic additions and participation in sulfur-mediated reactions (e.g., thioacetal formation or heterocycle synthesis).

- Potential applications in drug discovery (e.g., as a precursor for iodine-containing bioactive molecules) and materials science (e.g., coordination chemistry with metals) .

Properties

Molecular Formula |

C14H9IOS |

|---|---|

Molecular Weight |

352.19 g/mol |

IUPAC Name |

2-(3-iodobenzoyl)thiobenzaldehyde |

InChI |

InChI=1S/C14H9IOS/c15-12-6-3-5-10(8-12)14(16)13-7-2-1-4-11(13)9-17/h1-9H |

InChI Key |

TZGSSEYFONZUCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)thiobenzaldehyde typically involves the introduction of an iodine atom into a benzoyl thiobenzaldehyde framework. One common method involves the reaction of 3-iodobenzoic acid with thiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl thiobenzaldehyde derivatives.

Scientific Research Applications

2-(3-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biomolecules.

Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Iodobenzoyl)thiobenzaldehyde involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Comparative Overview of Selected Benzaldehyde Derivatives

Reactivity and Functional Group Analysis

- However, iodine may reduce solubility in aqueous media. Hydroxyl and Ethynyl Groups: 5-Chloro-2-hydroxy-3-iodobenzaldehyde’s hydroxyl group enables hydrogen bonding, enhancing interactions with enzymes or receptors . 3-Ethynylbenzaldehyde’s ethynyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple in click chemistry .

Thioaldehyde vs. Aldehyde :

- The thiobenzaldehyde moiety in this compound and 4-methyl thiobenzaldehyde exhibits higher reactivity toward nucleophiles (e.g., amines, thiols) compared to oxygenated analogs. This property is exploited in synthesizing sulfur-containing heterocycles like thiazolidin-4-ones, which show anticancer activity .

- In contrast, 3-chlorobenzaldehyde lacks sulfur-based reactivity, limiting its utility in thio-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.